3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

Description

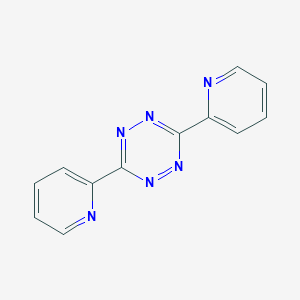

Structure

3D Structure

Properties

IUPAC Name |

3,6-dipyridin-2-yl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6/c1-3-7-13-9(5-1)11-15-17-12(18-16-11)10-6-2-4-8-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBIRMIEJBPDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311116 | |

| Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-87-0 | |

| Record name | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 238155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1671-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Properties and Applications

Introduction: The Rise of a Versatile Heterocycle

In the landscape of modern chemistry, 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT), often abbreviated as dptz, has emerged as a molecule of significant interest.[1] This nitrogen-rich heterocyclic compound, with its unique electronic and structural attributes, stands at the forefront of advancements in bioorthogonal chemistry, materials science, and catalysis.[1][2] Its electron-deficient tetrazine core, flanked by two pyridyl substituents, imparts a remarkable reactivity profile, most notably in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] This powerful cycloaddition chemistry has unlocked new frontiers in biological imaging, drug delivery, and the synthesis of complex molecular architectures.[3]

This technical guide provides a comprehensive overview of the physical and chemical properties of DPT, offering insights into its synthesis, characterization, and key applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique capabilities of this versatile molecule in their respective fields.

Synthesis and Characterization: Crafting the Core Scaffold

The most common and efficient synthesis of this compound involves the self-condensation of 2-cyanopyridine in the presence of a sulfur-based catalyst, followed by oxidative aromatization. A widely adopted method utilizes hydrazine hydrate and elemental sulfur.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-cyanopyridine

-

Hydrazine hydrate

-

Elemental sulfur

-

Ethanol

-

Nitric acid (for oxidation)

Procedure:

-

A mixture of 2-cyanopyridine and elemental sulfur in ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate is added dropwise to the stirred solution. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the dihydrotetrazine intermediate, 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine, as a yellow solid.[4][5][6]

-

The intermediate is collected by filtration and washed with cold ethanol.

-

The dried dihydrotetrazine is then oxidized to the final product, this compound. This is typically achieved by treatment with an oxidizing agent such as nitric acid in a suitable solvent.

-

The resulting red to dark red crystalline powder is collected, washed, and dried.[2] Purity can be assessed by HPLC and melting point determination.[2][7]

Caption: Synthesis of this compound.

Physicochemical Properties: A Data-Driven Overview

The utility of DPT is intrinsically linked to its distinct physical and chemical properties. A summary of these key characteristics is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₆ | [2] |

| Molecular Weight | 236.24 g/mol | [2][7] |

| Appearance | Red, dark red, or brown crystalline powder | [2] |

| Melting Point | 225 °C (decomposes) | [2] |

| Solubility | Slightly soluble in water | [8][9] |

| Purity (typical) | ≥ 98% (HPLC) | [2] |

| CAS Number | 1671-87-0 | [1][2] |

Spectroscopic Properties

The UV-visible absorption spectrum of DPT is characterized by a prominent absorption band in the visible region, which is responsible for its intense color. This absorption is significantly diminished upon its reaction in IEDDA cycloadditions, a property that is exploited for reaction monitoring.[10]

-

UV-Vis Spectroscopy: The UV-visible absorption spectrum of DPT typically shows a maximum absorption wavelength (λmax) around 520-540 nm.[11] This absorption is attributed to the n→π* transition of the tetrazine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of DPT. The chemical shifts of the pyridyl protons and carbons are well-documented.[12]

Electrochemical Properties and Redox Behavior

The tetrazine core of DPT is redox-active. It can be reversibly reduced to its dihydrotetrazine form.[13] This redox behavior can be harnessed to control the reactivity of DPT, effectively acting as an "on-off" switch for IEDDA reactions.[13] The dihydrotetrazine is inactive in cycloadditions, and oxidation regenerates the reactive tetrazine.[13] This controlled reactivity has significant implications for applications in bioorthogonal chemistry where temporal control of labeling is desired.[13][14]

Chemical Reactivity: The Power of Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The hallmark of DPT's chemical reactivity is its participation in IEDDA reactions.[1] In this type of cycloaddition, the electron-deficient tetrazine acts as the diene, reacting rapidly with electron-rich dienophiles, such as strained alkenes and alkynes (e.g., trans-cyclooctene, norbornene).[15][16]

The reaction is exceptionally fast and highly selective, proceeding readily under mild, often physiological, conditions with the release of dinitrogen gas as the only byproduct.[16] The electron-withdrawing nature of the pyridyl substituents enhances the reactivity of the tetrazine core, making DPT one of the more reactive tetrazines for bioorthogonal applications.[17][18]

Caption: Mechanism of the IEDDA reaction with DPT.

Experimental Protocol: A Typical IEDDA Reaction

Materials:

-

This compound (DPT)

-

A dienophile (e.g., trans-cyclooctene (TCO)-functionalized molecule)

-

A suitable solvent (e.g., methanol, acetonitrile, or aqueous buffer)

Procedure:

-

Dissolve the DPT in the chosen solvent to a known concentration.

-

In a separate vial, dissolve the dienophile-functionalized molecule in the same solvent.

-

Mix the two solutions at room temperature. The characteristic red color of the DPT solution will disappear as the reaction proceeds, providing a visual indication of the reaction's progress.

-

The reaction is typically very fast and can be complete within minutes.

-

The formation of the pyridazine product can be confirmed by techniques such as mass spectrometry and NMR spectroscopy.

Applications in Research and Development

The unique properties of DPT have led to its widespread adoption in several cutting-edge research areas.

Bioorthogonal Chemistry and Biological Imaging

The fast kinetics and biocompatibility of the IEDDA reaction with DPT make it an ideal tool for "click chemistry" in biological systems.[15] It allows for the specific labeling of biomolecules (proteins, nucleic acids, glycans) that have been metabolically or genetically engineered to incorporate a strained alkene or alkyne. This has revolutionized in vivo imaging and the study of biological processes in their native environment.[3]

Furthermore, DPT can act as a fluorescence quencher.[11][19][20] When conjugated to a fluorophore, the fluorescence is quenched. Upon reaction with a dienophile, the tetrazine is consumed, and the fluorescence is "turned on," providing a powerful tool for no-wash imaging applications.[14][21][22]

Drug Delivery and Prodrug Activation

The ability to trigger the release of a therapeutic agent at a specific location and time is a central goal in drug delivery. The IEDDA reaction of DPT can be used as a trigger for drug release. A prodrug can be designed where the active drug is linked to a dienophile and masked by a DPT-containing moiety. The administration of a trigger molecule can initiate the IEDDA reaction, leading to the release of the active drug.[13]

Materials Science and Coordination Chemistry

The pyridyl nitrogen atoms in DPT serve as excellent coordination sites for metal ions.[1][12] This has led to its use as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2][23] These materials have potential applications in catalysis, gas storage, and sensor technology.[2] The IEDDA reaction can also be used to modify the surface of materials, introducing new functionalities in a controlled manner.[15]

Conclusion: A Bright Future for a Reactive Core

This compound is a testament to the power of fundamental chemical principles in driving innovation across diverse scientific disciplines. Its robust synthesis, well-defined physicochemical properties, and exceptional reactivity in IEDDA cycloadditions have solidified its position as an indispensable tool for researchers. As our understanding of this remarkable molecule continues to grow, so too will its applications, promising further breakthroughs in medicine, materials science, and beyond.

References

-

Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. National Center for Biotechnology Information. [Link]

-

Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. ACS Publications. [Link]

-

Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PubMed. [Link]

-

Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems. University of Delaware. [Link]

-

Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. ResearchGate. [Link]

- Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Google Scholar.

-

3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. PubChem. [Link]

-

UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). ResearchGate. [Link]

-

Crystal structure of 3,6-bis-(pyridin-2-yl)-1,4-di-hydro-1,2,4,5-tetra-zine. PubMed. [Link]

-

Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. ResearchGate. [Link]

-

Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. National Center for Biotechnology Information. [Link]

-

Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. PubMed. [Link]

-

Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels. National Center for Biotechnology Information. [Link]

-

Fluorescence Quenching Effects of Tetrazines and Their Diels–Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency. ResearchGate. [Link]

-

Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. ResearchGate. [Link]

-

This compound: A Key Player in Advanced Organic Synthesis and Catalysis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ACS Publications. [Link]

-

3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. National Institutes of Health. [Link]

-

Pt–dipyridyl tetrazine metal–organic network on the Au(100) surface: insights from first principles calculations. Royal Society of Chemistry. [Link]

-

A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state. Royal Society of Chemistry. [Link]

-

The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state. Royal Society of Chemistry. [Link]

-

Soluble and stable symmetric tetrazines as anolytes in redox flow batteries. Royal Society of Chemistry. [Link]

-

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine. PubChem. [Link]

-

3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%. Fisher Scientific. [Link]

-

Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 3,6-bis-(pyridin-2-yl)-1,4-di-hydro-1,2,4,5-tetra-zine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scialert.net [scialert.net]

- 13. Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems [udspace.udel.edu]

- 14. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 17. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 22. The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. Pt–dipyridyl tetrazine metal–organic network on the Au(100) surface: insights from first principles calculations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT). DPT is a pivotal heterocyclic compound, distinguished by its electron-deficient tetrazine core flanked by two pyridyl substituents. This unique architecture underpins its extensive applications in coordination chemistry, bioorthogonal catalysis, and materials science.[1][2][3] This document synthesizes crystallographic, spectroscopic, and computational data to deliver an in-depth understanding of DPT's structural nuances. We will explore the causality behind its conformational isomerism, detailing the experimental and theoretical methodologies employed for its characterization. This guide is intended for researchers, scientists, and drug development professionals who seek a thorough, application-oriented understanding of DPT's fundamental properties.

Introduction: The Significance of this compound (DPT)

This compound, a red to brown crystalline powder with a melting point of approximately 225 °C, is more than a simple heterocyclic molecule.[1] Its structure, a π-deficient 1,2,4,5-tetrazine ring symmetrically substituted with two pyridin-2-yl groups, creates a molecule with a rich and versatile chemical personality. The electron-withdrawing nature of the tetrazine ring, coupled with the coordinating capabilities of the pyridyl nitrogen atoms, makes DPT a highly sought-after component in several advanced chemical applications.[4]

The core utility of DPT stems from two key features:

-

Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The electron-deficient tetrazine core readily participates in IEDDA cycloadditions with electron-rich dienophiles. This "click chemistry" reaction is exceptionally fast and bioorthogonal, enabling its use in complex biological systems for applications such as cellular imaging and drug delivery.[2] The substitution with pyridyl groups significantly enhances the reaction rate compared to simpler aryl-substituted tetrazines.[4]

-

Ligand in Coordination Chemistry: The pyridyl and tetrazine nitrogen atoms act as excellent coordination sites for a wide array of transition metals.[2][5] This has led to the development of novel mononuclear and polynuclear metal complexes, metal-organic frameworks (MOFs), and catalysts with diverse applications in areas such as organic transformations and materials science.[2][3]

Understanding the three-dimensional structure and conformational flexibility of DPT is paramount, as these factors directly influence its reactivity in IEDDA reactions and its binding affinity and geometry in metal complexes.

Molecular Structure and Conformational Isomerism

The defining structural characteristic of DPT is the rotational freedom around the C-C single bonds connecting the central tetrazine ring to the peripheral pyridyl rings. This rotation gives rise to two principal planar conformations: t-trans and t-cis.[6][7]

Figure 1: Conformational Isomers of DPT.

The Energetically Favored t-trans Conformation

In its crystalline solid state, and as predicted by computational modeling, the t-trans conformation is the more stable isomer.[6] In this arrangement, the nitrogen atoms of the pyridyl rings are positioned on opposite sides of the tetrazine ring. This conformation minimizes steric hindrance between the pyridyl rings and is the ground-state geometry for the isolated molecule.

The t-cis Conformation: Stabilization through Intermolecular Interactions

While less stable in isolation, the t-cis conformation, where both pyridyl nitrogen atoms are on the same side of the tetrazine ring, is frequently observed in two key scenarios:

-

Co-crystals: The formation of co-crystals with molecules capable of acting as hydrogen or halogen bond donors can stabilize the t-cis conformation.[6][7] These intermolecular interactions overcome the inherent steric repulsion of the cis arrangement.

-

Metal Coordination: When DPT acts as a bidentate chelating ligand, it is constrained to the t-cis conformation to facilitate the simultaneous coordination of both pyridyl nitrogen atoms to a metal center.[6]

This conformational switching is a clear example of how the supramolecular environment can dictate molecular geometry.

Experimental Determination of Structure and Conformation

A multi-faceted experimental approach is required to fully elucidate the structure of DPT.

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and conformation in the solid state. Analysis of DPT in its pure form and in co-crystals has been instrumental in identifying and characterizing both the t-trans and t-cis conformers.[6][7]

Table 1: Selected Crystallographic Data for DPT Conformations

| Parameter | t-trans Conformation (Pure DPT) | t-cis Conformation (in Co-crystal) |

| C-C (tetrazine-pyridyl) Bond Length | ~1.48 Å | ~1.49 Å |

| N-N (tetrazine) Bond Length | ~1.32 Å | ~1.33 Å |

| C-N (tetrazine) Bond Length | ~1.34 Å | ~1.34 Å |

| Dihedral Angle (N-C-C-N) | ~180° | ~0° |

Note: These are representative values and can vary slightly between different crystal structures.

Spectroscopic Characterization

While X-ray crystallography provides a static picture, spectroscopic methods offer insights into the structure in solution and provide characteristic fingerprints for the molecule.

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. In a symmetric solvent environment, the two pyridyl rings are chemically equivalent, leading to a simplified spectrum. The chemical shifts of the pyridyl protons and carbons are influenced by the electron-withdrawing nature of the tetrazine ring.

The IR spectrum of DPT is characterized by vibrations of the tetrazine and pyridyl rings. Distinctive bands can be observed that are associated with C=N and N-N stretching modes within the tetrazine core, as well as C-H and C=C stretching of the pyridyl groups.

Synthesis of DPT

While commercially available, DPT can be synthesized in the laboratory. A common method involves the reaction of 2-cyanopyridine with hydrazine to form the dihydrotetrazine intermediate, followed by oxidation to yield the final tetrazine product.

Experimental Protocol: Synthesis of DPT (Generalized)

Figure 2: Synthetic Pathway to DPT.

-

Formation of the Dihydro-Intermediate: 2-Cyanopyridine is reacted with hydrazine hydrate, often in the presence of a catalyst such as sulfur or a metal salt, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.

-

Isolation of the Dihydro-Intermediate: Upon cooling, the dihydrotetrazine product often precipitates from the reaction mixture and can be collected by filtration.

-

Oxidation to DPT: The isolated dihydrotetrazine is then oxidized to form the aromatic tetrazine ring. This can be achieved using various oxidizing agents, such as sodium nitrite in an acidic solution or simply by exposure to air, sometimes with catalytic assistance.

-

Purification: The final DPT product is purified by recrystallization from an appropriate solvent to yield the characteristic colored crystalline solid.

Computational Analysis of Conformational Stability

Computational chemistry provides a powerful lens through which to understand the energetic landscape of DPT's conformations.

Theoretical Methods

Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance of accuracy and computational cost. Functionals such as B3LYP, paired with basis sets like 6-311++G**, are well-suited for optimizing the geometries and calculating the relative energies of the DPT conformers.[8] More advanced methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy single-point energy calculations on the DFT-optimized structures.[8]

Energetic Landscape

Computational studies consistently show that the t-trans conformation is the global minimum on the potential energy surface for an isolated DPT molecule. The t-cis conformation is a higher energy local minimum. The energy difference between the two is relatively small, suggesting that the rotational barrier can be overcome, and the conformational preference can be influenced by the molecular environment, as observed experimentally.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intermolecular interactions and thermodynamic properties of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide dimers: A density functional theoretical study [scielo.org.za]

A Senior Application Scientist's Guide to the Electron-Deficient Nature of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Reagent, A Principle of Reactivity

In the landscape of modern chemical biology and materials science, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DpTz) has emerged as a cornerstone reagent. Its utility, however, is not merely a consequence of its structure but a direct manifestation of its profound electron-deficient character. This guide moves beyond a simple cataloging of reactions to provide a deep, mechanistic understanding of why DpTz behaves as it does. By grasping the core principles of its electronic nature, researchers can more effectively harness its power, troubleshoot experimental challenges, and innovate new applications. We will explore the origins of its electron deficiency, the chemical consequences of this property, and the practical methodologies that leverage it for transformative results in imaging, drug delivery, and beyond.

The Electronic Core: Understanding the Source of Reactivity

The exceptional reactivity of dipyridyl tetrazine is rooted in the synergistic electronic properties of its two constituent components: the 1,2,4,5-tetrazine ring and the two pyridyl substituents.

The Intrinsically Electron-Poor Tetrazine Ring

The 1,2,4,5-tetrazine core is one of the most electron-poor aromatic systems known in organic chemistry.[1] This is due to the presence of four highly electronegative nitrogen atoms within the six-membered aromatic ring. These nitrogen atoms exert a powerful inductive electron-withdrawing effect, significantly lowering the energy of the ring's molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy makes the tetrazine an exceptionally potent electrophile and an ideal diene for a specific class of reactions.

Amplification by Pyridyl Substituents

The attachment of two pyridyl rings at the 3- and 6-positions further exacerbates this electron deficiency. The pyridyl groups themselves are electron-withdrawing heteroaromatics. This dual substitution acts to further lower the energy of the tetrazine's LUMO, enhancing its electrophilicity beyond that of alkyl- or phenyl-substituted tetrazines.[2] Computational studies have corroborated that electron-withdrawing substituents lower the LUMO+1 of tetrazines, leading to a smaller energy gap and stronger interaction with the Highest Occupied Molecular Orbital (HOMO) of a reaction partner.[2] Interestingly, for 2-pyridyl substituted tetrazines, the high reactivity is also attributed to intramolecular repulsive N-N interactions between the pyridyl nitrogen and the adjacent tetrazine nitrogen, which destabilizes the ground state of the reactant.[3][4] This ground state destabilization reduces the activation energy required to enter the reaction transition state.

Caption: Electronic drivers of DpTz's reactivity.

The Chemical Consequence: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The profound electron-deficient nature of DpTz makes it a superlative diene for the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This reaction is the cornerstone of tetrazine bioorthogonal chemistry.[1][5]

Unlike the classical Diels-Alder reaction, the IEDDA involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (e.g., a strained alkene like trans-cyclooctene or norbornene).[3][6] The reaction rate is governed by the interaction between the diene's low-energy LUMO and the dienophile's high-energy HOMO. The exceptionally low LUMO of DpTz results in extremely rapid reaction kinetics, often with second-order rate constants exceeding 10³ M⁻¹s⁻¹, and in some cases approaching 10⁶ M⁻¹s⁻¹ with highly strained dienophiles like certain trans-cyclooctenes (TCO).[7]

This reaction is characterized by several features making it ideal for biological applications:

-

Exceptional Speed: The rapid kinetics allow for efficient labeling even at the low micromolar concentrations typically found in biological systems.[1][8]

-

Bioorthogonality: Neither the tetrazine nor the strained alkene dienophile typically cross-reacts with endogenous functional groups found in cells, ensuring the reaction is highly specific.

-

Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), rendering the entire process irreversible and driving the reaction to completion.

-

Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous environment, neutral pH, 37 °C) without the need for cytotoxic catalysts like copper.[6]

Caption: Mechanism of the DpTz-TCO IEDDA reaction.

Quantitative Reactivity Data

The choice of dienophile significantly impacts the reaction kinetics. The table below summarizes representative second-order rate constants for the reaction of DpTz with various dienophiles, highlighting the impact of dienophile strain and electronics.

| Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes | Reference |

| trans-Cyclooctene (TCO) | ~2,000 | Fast reaction due to high ring strain. | [7] |

| axial-TCO-carbamate | 57.7 | Reacts much faster than equatorial isomers. | [9] |

| d-TCO (cis-dioxolane-fused) | ~366,000 | Exceptionally fast due to conformational strain. | [10] |

| Norbornene | ~1 | Slower kinetics, but still useful. | [11] |

| Vinylboronic acid | 3.3 x 10⁻³ | Slower, but enables coordination-assisted release. | [9] |

Note: Reaction rates are highly dependent on solvent and temperature. The values presented are for comparative purposes.

Synthesis and Handling: A Practical Protocol

The accessibility of DpTz is crucial for its widespread adoption. The most common synthetic route involves the Pinner-type reaction of 2-cyanopyridine with hydrazine, followed by oxidation of the intermediate 1,2-dihydro-3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.

Experimental Protocol: Synthesis of this compound

Causality: This protocol follows a well-established two-step, one-pot procedure. The first step forms the dihydrotetrazine intermediate through nucleophilic attack of hydrazine on the nitrile carbons. The second step uses a mild oxidant to aromatize the ring to the final tetrazine product. The choice of air or a mild chemical oxidant is critical to avoid over-oxidation or side reactions.

Materials:

-

2-cyanopyridine

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Zinc triflate (catalyst)

-

Absolute Ethanol

-

Sodium nitrite (NaNO₂) (alternative oxidant)

-

Acetic Acid

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-cyanopyridine (1.0 eq) and a catalytic amount of a Lewis acid like NiCl₂·6H₂O or zinc triflate (~0.1 eq).

-

Hydrazine Addition: Add absolute ethanol to dissolve the solids, followed by the slow, dropwise addition of hydrazine hydrate (1.5-2.0 eq). CAUTION: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) for 12-24 hours. The reaction progress can be monitored by TLC. The solution will typically turn a deep orange or red as the dihydrotetrazine intermediate forms.

-

Oxidation (Method A - Air): After cooling to room temperature, open the flask to the air and stir vigorously for 24-48 hours. The color will intensify to a deep magenta/red as the dihydrotetrazine is oxidized by atmospheric oxygen to the final tetrazine product. This is a "greener" but slower method.

-

Oxidation (Method B - Chemical): Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (2.5 eq) in water, followed by dropwise addition of glacial acetic acid until the solution is acidic. Stir for 1-2 hours. This method is faster but requires careful control of temperature and pH.

-

Isolation: The product often precipitates from the reaction mixture as a vibrant red or magenta solid. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid sequentially with water, cold ethanol, and diethyl ether to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Validation: The final product, a red crystalline powder, should be dried under vacuum. Confirm its identity and purity via HPLC, melting point (Lit. ~225 °C), and NMR/Mass Spectrometry.[12]

Trustworthiness Check: A successful synthesis is validated by the appearance of the characteristic deep red/magenta color and the isolation of a crystalline solid with the correct melting point and spectral data. Yields can vary but are typically in the 70-90% range for optimized procedures.

Applications in Drug Development and Research

The unique reactivity of DpTz has made it a powerful tool in chemical biology and drug development.[5]

Bioorthogonal Labeling and Imaging

DpTz derivatives are frequently conjugated to fluorophores for bioorthogonal labeling.[1] A common strategy involves "turn-on" fluorescence. The tetrazine moiety effectively quenches the fluorescence of a nearby dye through mechanisms like Förster Resonance Energy Transfer (FRET) or intramolecular charge transfer (ICT).[1] Upon IEDDA reaction with a dienophile-tagged biomolecule of interest (e.g., a protein or glycan), the tetrazine is consumed. This consumption breaks the quenching pathway, leading to a dramatic increase in fluorescence, allowing for no-wash imaging of biological processes in living cells.[1][5]

"Click-to-Release" Prodrug Activation

The IEDDA reaction can be engineered to trigger the release of a payload, a concept known as "click-to-release".[9][13] In this strategy, a therapeutic agent is linked to a dienophile (like TCO) via a self-immolative linker. This prodrug is biologically inert. Upon systemic or targeted administration of a tetrazine, the IEDDA reaction occurs specifically at the site of the prodrug. The subsequent electronic rearrangement of the cycloadduct cleaves the linker, releasing the active drug with high spatiotemporal precision. This approach is highly promising for targeted cancer therapy, reducing off-target toxicity.[9][14] The high reactivity of DpTz is advantageous, but its stability can be a concern; sometimes, slightly less reactive but more stable tetrazines are used to balance these factors for in vivo applications.[9][15]

Caption: Key application workflows using DpTz.

Coordination Chemistry and Materials Science

Beyond bioorthogonal chemistry, the two pyridyl nitrogen atoms make DpTz an excellent chelating ligand for transition metals.[16] It can be used to construct metal-organic frameworks (MOFs) and coordination polymers.[16][17] Density functional theory calculations have shown that in Pt-dipyridyl tetrazine networks, the Pt centers become positively charged by donating electrons to the DpTz ligands, highlighting its potent electron-accepting nature.[18][19] These materials have potential applications in catalysis, sensing, and molecular electronics.[20]

Conclusion and Future Outlook

The electron-deficient nature of this compound is not a mere chemical curiosity; it is the fundamental principle that underpins its widespread utility. This property drives the exceptionally fast and selective inverse-electron-demand Diels-Alder reactions that have revolutionized bioorthogonal chemistry. For researchers in drug development and chemical biology, a thorough understanding of the electronic structure and reactivity of DpTz is paramount for designing robust imaging probes, precisely activated prodrugs, and novel biomaterials. While challenges related to in vivo stability persist, ongoing research into novel tetrazine scaffolds continues to refine the balance between reactivity and stability, promising even more powerful tools for interrogating and manipulating biological systems.[3][10]

References

-

Title: Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Tetrazine bioorthogonal chemistry derived in vivo imaging - ResearchGate Source: ResearchGate URL: [Link]

-

Title: this compound: A Key Player in Advanced Organic Synthesis and Catalysis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles | Accounts of Chemical Research Source: ACS Publications URL: [Link]

-

Title: Tetrazine Marks the Spot | ACS Central Science Source: ACS Publications URL: [Link]

-

Title: Advances in the Synthesis of Bioorthogonal Reagents: s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PubMed Source: PubMed URL: [Link]

-

Title: Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - OUCI Source: OUCI URL: [Link]

-

Title: Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Solid-Phase Synthesis of s-Tetrazines - PMC Source: National Institutes of Health URL: [Link]

-

Title: Pt–dipyridyl tetrazine metal–organic network on the Au(100) surface: insights from first principles calculations - Faraday Discussions (RSC Publishing) Source: RSC Publishing URL: [Link]

-

Title: Bioorthogonal Chemistry and Its Applications - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation | JACS Au Source: ACS Publications URL: [Link]

-

Title: Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems - UDSpace - University of Delaware Source: University of Delaware URL: [Link]

-

Title: Solid-Phase Synthesis of s-Tetrazines - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Solid-Phase Synthesis of s-Tetrazines | Organic Letters Source: ACS Publications URL: [Link]

-

Title: Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs Source: MDPI URL: [Link]

-

Title: Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed Source: PubMed URL: [Link]

-

Title: UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Pt-Dipyridyl Tetrazine metal-organic network on the Au(100) surface: Insights from first principles calculations | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Tetrazine bioorthogonal chemistry derived in vivo imaging - Frontiers Source: Frontiers URL: [Link]

-

Title: Computational screening of chemically active metal center in coordinated dipyridyl tetrazine network - PubMed Source: PubMed URL: [Link]

-

Title: Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in click-to-release | ChemRxiv Source: ChemRxiv URL: [Link]

-

Title: Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools with high reactivity and stability - ChemRxiv Source: ChemRxiv URL: [Link]

-

Title: The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers Source: ResearchGate URL: [Link]

-

Title: Tetrazine Phototriggers: Probes for Peptide Dynamics - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP Source: ResearchGate URL: [Link]

-

Title: this compound: A Versatile Heterocyclic Compound for Chemical Synthesis and Material Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-… [ouci.dntb.gov.ua]

- 12. chemimpex.com [chemimpex.com]

- 13. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. Pt–dipyridyl tetrazine metal–organic network on the Au(100) surface: insights from first principles calculations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Computational screening of chemically active metal center in coordinated dipyridyl tetrazine network - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine in common solvents

An In-depth Technical Guide to the Solubility of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (DPT)

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (DPT), a pivotal compound in bioorthogonal chemistry, materials science, and coordination chemistry.[1][2] The solubility of a compound is a critical physical property that dictates its utility in a vast array of applications, from reaction kinetics and purification to formulation and biological availability. This document synthesizes available data on the solubility of DPT in common solvents, explores the underlying molecular and physicochemical principles governing its solubility profile, and presents a robust, field-proven experimental protocol for its empirical determination. Designed for researchers, scientists, and drug development professionals, this guide aims to provide both theoretical insights and practical methodologies to effectively work with DPT.

Introduction to this compound (DPT)

Overview of the Compound

This compound, also known as 3,6-bis(2-pyridyl)-s-tetrazine, is a heterocyclic aromatic compound featuring a central, electron-deficient 1,2,4,5-tetrazine ring substituted with two pyridyl groups at the 3 and 6 positions.[2] Its molecular formula is C₁₂H₈N₆, and its structure gives rise to unique chemical and physical properties.[3] DPT is renowned for its role as a highly reactive diene in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of "click chemistry".[1][2] This reactivity has established DPT as an invaluable tool for bio-conjugation, labeling, and in vivo imaging. Furthermore, the nitrogen atoms in its pyridyl and tetrazine rings act as effective coordination sites, making it a versatile ligand in the synthesis of transition metal complexes with interesting catalytic and material properties.[2][4]

The Critical Importance of Solubility in Scientific Applications

The solubility of a compound is a fundamental parameter that profoundly impacts its application. For synthetic chemists, solubility dictates the choice of solvent for a reaction, influencing reaction rates and outcomes. In purification processes like crystallization, solubility differences are exploited to achieve high purity. For drug development professionals, poor aqueous solubility is a major hurdle, affecting bioavailability and limiting therapeutic potential.[5] In the context of DPT, its solubility is paramount for:

-

Bioorthogonal Labeling: For in vitro and in vivo applications, DPT must have sufficient aqueous solubility and stability to react with its target dienophile in complex biological media.[1][6]

-

Reaction Chemistry: Ensuring DPT is fully dissolved in a reaction solvent is crucial for achieving homogeneous reaction conditions and maximizing yields.

-

Materials Science: When fabricating DPT-containing polymers or metal-organic frameworks, solubility in appropriate organic solvents is necessary for processing and deposition.[7]

The Molecular Basis for DPT's Solubility Profile

The principle of "like dissolves like" provides a foundational framework for predicting solubility. A compound's solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Analysis of the DPT Molecular Structure

The solubility characteristics of DPT can be rationalized by examining its structure:

-

Aromatic System: The large, planar, and rigid aromatic system, composed of the tetrazine and two pyridine rings, contributes to significant crystal lattice energy. Overcoming this energy requires favorable solute-solvent interactions.

-

Polarity and Hydrogen Bonding: DPT possesses six nitrogen atoms, which are electronegative and create polar C-N bonds, resulting in a significant molecular dipole. The lone pairs on the pyridyl nitrogen atoms can act as hydrogen bond acceptors. However, DPT lacks hydrogen bond donors.[3]

-

Hydrophobicity: While the nitrogen atoms impart polarity, the twelve carbon atoms and eight hydrogen atoms in the aromatic rings contribute to the molecule's hydrophobic character.

This duality—a polar core with hydrophobic peripheries—suggests that DPT will exhibit limited solubility in highly non-polar solvents like hexane and also in highly polar, protic solvents like water, where strong solvent-solvent hydrogen bonding networks are difficult to disrupt. Its optimal solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions without demanding hydrogen bond donation.

Solubility Data for DPT

Qualitative and Quantitative Solubility Profile

Literature reports on the solubility of DPT are often qualitative. However, by combining these descriptions with data from chemical suppliers and studies on related complexes, a clearer picture emerges.

| Solvent | Solvent Type | Reported Solubility | Reference |

| Water | Polar Protic | Slightly soluble | [8][9][10] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [4] |

| Common Organic Solvents | Various | Generally Insoluble | [4] |

Note: The "soluble" designation for DMF and DMSO comes from a study on gold(III) complexes of DPT, which states the complexes themselves are soluble in these solvents, implying solubility of the parent ligand.[4] The term "common organic solvents" in the same study likely refers to less polar solvents such as ethanol, chloroform, or diethyl ether.

A quantitative value of 20.8 µg/mL has been reported for the related compound 3,6-Di(pyridin-2-yl)-1,2-dihydro-1,2,4,5-tetrazine at pH 7.4, which can serve as a rough estimate for the low aqueous solubility of the parent tetrazine.[11]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic shake-flask method is the gold standard.[5] This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured.

Principle of the Method

A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period, allowing the concentration of the dissolved solute to reach equilibrium with the undissolved solid phase.[5] The resulting saturated solution is then carefully separated from the excess solid and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, given DPT's chromophoric nature.

Materials and Reagents

-

This compound (DPT), solid

-

Solvents of interest (e.g., Water, DMSO, Acetonitrile, Methanol, Dichloromethane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Experimental Procedure

-

Solvent Preparation: Pre-saturate the solvent to be tested by adding a small amount of DPT, shaking for an hour, and then filtering. This prevents the solvent from dissolving the DPT used for the actual measurement during later filtration steps.

-

Sample Preparation: Add an excess amount of solid DPT to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium was reached.[5]

-

Equilibration: Add a known volume of the pre-saturated solvent (e.g., 2 mL) to the vial. Seal the vial tightly.

-

Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended time is necessary to ensure the dissolution process has reached a true equilibrium.

-

Sample Separation: After equilibration, allow the vials to rest for at least 1 hour to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulate matter.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer to determine the concentration of DPT.

Analytical Quantification via UV-Vis Spectroscopy

-

Prepare a Stock Solution: Accurately weigh a known amount of DPT and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

-

Create a Calibration Curve: Prepare a series of dilutions from the stock solution to create at least five calibration standards.

-

Measure Absorbance: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for DPT.

-

Plot and Analyze: Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) will be used to calculate the concentration of the unknown samples.

Visualization of Experimental Workflow

The following diagram outlines the robust, self-validating workflow for determining the thermodynamic solubility of DPT.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound is a compound of significant scientific interest with a nuanced solubility profile. Its structure, possessing both polar nitrogen-containing rings and hydrophobic aromatic systems, results in slight solubility in water and good solubility in polar aprotic solvents like DMF and DMSO.[4][8][9][10] For research and development, understanding and accurately quantifying its solubility is not merely an academic exercise but a practical necessity for experimental design, reproducibility, and successful application. The shake-flask method detailed herein provides a reliable framework for obtaining this critical data, empowering researchers to leverage the full potential of this versatile molecule.

References

- Solubility of Things. (n.d.). 1,2,4,5-Tetrazine.

- Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 19(12), 2297–2299.

- ChemicalBook. (n.d.). 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE CAS 1671-87-0.

- National Center for Biotechnology Information. (n.d.). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. PubChem Compound Database.

- El-Qisairi, A. K., & Al-Zereini, W. A. (2009). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Asian Journal of Chemistry, 21(7), 5267-5274.

- Fisher Scientific. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%.

- CymitQuimica. (n.d.). CAS 57654-36-1: 3,6-dipyridin-4-yl-1,2,4,5-tetrazine.

- ChemicalBook. (n.d.). 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE (CAS 1671-87-0).

- Fisher Scientific. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%.

- Sigma-Aldrich. (n.d.). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine 96%.

- ResearchGate. (n.d.). First Occurrence of Tetrazines in Aqueous Solution: Electrochemistry and Fluorescence.

- Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- ChemScene. (n.d.). This compound.

- Journal of Pharmacological and Toxicological Methods. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.

- Solubility of Things. (n.d.). 3,6-Diphenyl-1,2,4,5-tetrazine.

- Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- RSC Publishing. (2019). Soluble and stable symmetric tetrazines as anolytes in redox flow batteries.

- Oakwood Chemical. (n.d.). This compound.

- Zaporizhzhia State Medical University. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

- Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.

- ProQuest. (2011). The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications.

- National Center for Biotechnology Information. (n.d.). 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine. PubChem Compound Database.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Player in Advanced Organic Synthesis and Catalysis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGPcql8JubPnob9BaanbaQGPcCr24KfH3_wpoNNUQSTTqmLPksHYZg7cWTCF9lnGPE9aHg7dpWqHcYhS18-2NEt2WnHI0MRzkZHxVzCGeDJUsx0AUIxYk51V5WdxJyVVj6sJciP_-62T7vCcIuqZ9u1HlAGoFlNJ_bFfucw9lLestMwRL__eoJNIwUR4flzsoRpoOq0SSyD9yWiduaAbAMnMkuYJyCoWF-7QHLJbc-GQ1nghztmz5ThBDXkIx28hvoSjsXkEvuFxtW1w3AiIg_er2G]([Link]

Sources

- 1. The tetrazine ligation: Development of a novel bioorthogonal Diels-Alder reaction and its applications - ProQuest [proquest.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. scialert.net [scialert.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 57654-36-1: 3,6-dipyridin-4-yl-1,2,4,5-tetrazine [cymitquimica.com]

- 8. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE CAS#: 1671-87-0 [m.chemicalbook.com]

- 9. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% | Fisher Scientific [fishersci.ca]

- 11. 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine | C12H10N6 | CID 286497 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine stability and degradation pathways

An In-Depth Technical Guide to the Stability and Degradation Pathways of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical tools to solve complex biological and materials science challenges. This compound, often abbreviated as DPT, stands out as a cornerstone reagent in the field of bioorthogonal chemistry. Its utility, however, is intrinsically linked to its reactivity—a double-edged sword that offers remarkable efficiency in cycloaddition reactions while simultaneously presenting challenges related to its stability. This guide is designed not merely to present data, but to provide a causal understanding of DPT's behavior. We will explore the electronic factors that govern its reactivity, the conditions that threaten its structural integrity, and the pathways through which it degrades. This knowledge is paramount for any researcher aiming to harness the full potential of this powerful molecule, ensuring experimental success through robust and reliable protocol design.

Executive Summary: The Profile of a High-Performance Tetrazine

This compound (CAS 1671-87-0) is a nitrogen-rich heterocyclic compound central to the advancement of "click chemistry".[1] Its electron-deficient tetrazine core, flanked by two electron-withdrawing pyridyl rings, makes it an exceptionally reactive diene for inverse electron demand Diels-Alder (IEDDA) reactions.[1][2] This reactivity allows for rapid and specific covalent bond formation with strained alkenes (dienophiles) under physiological conditions, a cornerstone of modern bioconjugation, live-cell imaging, and materials science.[3][4][5][6]

However, the very electronic properties that make DPT highly reactive also render it susceptible to degradation, particularly in aqueous environments.[7][8] Understanding the interplay between its high reactivity and inherent stability limitations is critical for its effective application. This guide provides a comprehensive analysis of DPT's stability profile, its primary degradation pathways, and validated protocols for its handling and evaluation.

Key Chemical and Physical Properties

A foundational understanding begins with the molecule's basic characteristics, which dictate its handling, storage, and behavior in various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₆ | [9][10] |

| Molecular Weight | 236.24 g/mol | [9][10] |

| Appearance | Red to dark red/purple crystalline powder | [10] |

| Melting Point | ~225 °C (with decomposition) | [10][11][12] |

| Solubility | Slightly soluble in water | [9][10] |

| Storage | Recommended: Inert atmosphere, room temperature | [9][10][12] |

The Core Stability Profile: A Reactivity/Stability Trade-Off

The utility of any chemical probe is governed by its stability under experimental conditions. For DPT, a delicate balance exists. The electron-withdrawing nature of the pyridyl substituents, which is key to its high IEDDA reaction rate, simultaneously increases its susceptibility to nucleophilic attack and degradation.[2][8]

General, Thermal, and Photochemical Stability

Under ideal storage conditions (dark, inert atmosphere, room temperature), DPT is a stable solid.[9][10] It is, however, incompatible with strong oxidizing agents.[9]

-

Thermal Stability : DPT exhibits a sharp decomposition point around its melting temperature of 225 °C.[10][11][12] High-energy input, whether thermal or through electron impact, leads to the fragmentation of the tetrazine ring. The primary decomposition pathway involves the elimination of dinitrogen (N₂), a thermodynamically favorable process, followed by the cleavage of the remaining N-N bond.[13][14]

-

Aqueous & pH-Dependent Stability : This is the most critical stability parameter for applications in biological systems. DPT is highly susceptible to degradation in aqueous solutions, a vulnerability that is exacerbated under basic conditions.[7][15] The electron-deficient tetrazine ring is prone to attack by nucleophiles, including water and hydroxide ions.

This inherent instability in aqueous media necessitates careful experimental design, including minimizing incubation times and using freshly prepared solutions.

Summary of Stability Data

| Condition | Stability Profile | Key Insights | Source(s) |

| Solid State (Ideal Storage) | High | Stable when stored in a cool, dark, dry place under an inert atmosphere. | [9][10] |

| Thermal Stress | Low | Decomposes at ~225 °C, releasing N₂ gas. | [10][11][13][14] |

| Aqueous Solution (pH 7.4, 37°C) | Low to Moderate | Significant degradation occurs within hours. 73% loss in 24h in PBS. | [7] |

| Biological Media (Cell Lysate) | Very Low | Rapid degradation. 100% loss in 24h. | [7] |

| Basic Conditions (pH > 8) | Very Low | Degradation is accelerated due to increased nucleophilic attack. | [15] |

| Acidic Conditions (pH < 6) | Moderate | Generally more stable than in basic conditions, but specific data is limited. | [15] |

Degradation Pathways: From Controlled Reaction to Unwanted Decomposition

The term "degradation" can be viewed in two contexts: the desired, productive transformation via the IEDDA reaction, and the undesired, off-pathway decomposition that leads to loss of function.

Pathway 1: Inverse Electron Demand Diels-Alder (IEDDA) Reaction

This is the primary, functional "degradation" pathway for DPT. The reaction is a powerful tool for covalent modification due to its speed and bioorthogonality.

Causality: The electron-withdrawing pyridyl groups lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy facilitates a rapid [4+2] cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich or strained dienophile (e.g., trans-cyclooctene, TCO).[2][8]

The reaction proceeds in two main steps:

-

[4+2] Cycloaddition: The tetrazine (diene) and dienophile react to form an unstable, bicyclic intermediate.

-

Retro-Diels-Alder (Cycloreversion): This intermediate rapidly eliminates a molecule of highly stable dinitrogen gas (N₂) to yield a 4,5-dihydropyridazine product. This product can then tautomerize and subsequently be oxidized to a more stable aromatic pyridazine.[5][6]

Caption: Generalized high-energy fragmentation pathway for DPT.

Field-Proven Experimental Protocols

To ensure the reliable use of DPT, its stability must be validated under specific experimental conditions. The following protocols provide a framework for these assessments.

Protocol: Assessment of pH-Dependent Stability via UV-Vis Spectrophotometry

Objective: To quantify the degradation rate of DPT in aqueous buffers of different pH.

Rationale: DPT possesses a characteristic visible absorbance due to the tetrazine chromophore. Its degradation can be monitored by the decrease in this absorbance over time. This method is rapid, straightforward, and provides quantitative kinetic data.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPT (e.g., 10 mM in DMSO).

-

Prepare a series of aqueous buffers (e.g., 100 mM sodium acetate, pH 5.0; 100 mM phosphate, pH 7.4; 100 mM sodium borate, pH 9.0).

-

-

Reaction Setup:

-

Equilibrate the buffers to the desired temperature (e.g., 37 °C) in a UV-transparent cuvette.

-

Initiate the experiment by adding a small aliquot of the DPT stock solution to the buffer to achieve a final concentration with a starting absorbance between 0.8 and 1.2 (e.g., 50-100 µM). Mix rapidly.

-

-

Data Acquisition:

-

Immediately begin monitoring the absorbance at the λ_max of DPT's visible peak (typically ~520 nm) over time using the kinetics mode of a UV-Vis spectrophotometer.

-

Record data points at regular intervals (e.g., every 5 minutes) for a total duration relevant to the experimental application (e.g., 24 hours).

-

-

Data Analysis:

-

Plot Absorbance vs. Time for each pH condition.

-

Calculate the half-life (t₁/₂) of DPT at each pH by determining the time required for the initial absorbance to decrease by 50%.

-

Protocol: Workflow for a Forced Degradation Study

Objective: To identify potential degradation products and understand degradation pathways under various stress conditions.

Rationale: Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition. The resulting degradants are then analyzed by a separation technique coupled with mass spectrometry (LC-MS) to elucidate their structures, providing critical insights into potential liabilities.

Caption: Workflow for a forced degradation study of DPT.

Conclusion and Recommendations for Researchers

This compound is a powerful but sensitive tool. Its high reactivity in IEDDA cycloadditions is a direct consequence of the electronic properties that also make it prone to degradation, especially in the aqueous, nucleophile-rich environments common in biological research.

Key Recommendations:

-

Always Use Fresh Solutions: Given its limited stability in aqueous buffers, prepare DPT solutions immediately before use.

-

Mind the pH: Avoid highly basic conditions. For most bioconjugations, working at a physiological pH of 7.2-7.5 is standard, but be aware that degradation is still occurring. [15]3. Control Incubation Times: Minimize the time DPT is incubated in aqueous media before the addition of its dienophile partner to reduce the impact of hydrolytic degradation.

-

Validate Stability: For new applications or complex media, perform a preliminary stability assessment using the UV-Vis protocol described herein to determine the practical working window for DPT.

-

Consider Alternatives for Long-Term Stability: If an experiment requires prolonged stability in aqueous media (e.g., > 24 hours), consider a more stable tetrazine derivative, such as one bearing electron-donating groups, while accepting a potential trade-off in reaction kinetics. [8][15] By embracing a scientifically rigorous approach that acknowledges both the strengths and weaknesses of DPT, researchers can design more robust experiments, ensure the validity of their results, and successfully leverage this exceptional molecule for cutting-edge applications.

References

- This compound: A Key Player in Advanced Organic Synthesis and Catalysis.

- Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. (2014). Tetrahedron Lett.

- Proline-Catalyzed Direct Inverse Electron Demand Diels–Alder Reactions of Ketones with 1,2,4,5-Tetrazines. (No Date).

- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%.

- X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. (2023). Acta Crystallogr C Struct Chem.

- Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). (2007). Journal of Applied Sciences.

- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96%.

- Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). (2025).

- UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). (No Date).

- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications.

- Adjusting pH for optimal 3,6-Bis(diethylamino)-1,2,4,5-tetrazine reactivity.

- 3,6-Di-2-pyridyl-1,2,4,5-tetrazine 96%.

- Decomposition pathways of some 3,6-substituted s-tetrazines. (2000). DigitalCommons@URI.

- Decomposition Pathways of Some 3,6-Substituted s -Tetrazines. (2025).

- Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction.

- Inverse electron demand Diels-Alder reactions of 3,6-bis(methylthio)-1,2,4,5-tetrazine. 1,2-Diazine introduction and direct implementation of a divergent 1,2,4,5-tetrazine .fwdarw. 1,2-diazine .fwdarw. benzene (indoline/indole). (No Date).

- Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines.

- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. (2025).

- Inverse Electron Demand Diels-Alder Reactions.

- Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. (2022). PMC - NIH.

- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.

- 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE CAS.

- Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).

- X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. (No Date).

- Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. (2022). PMC - NIH.

- 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine.

- 3,6-Dimethyl-N,N-bis-(pyridin-2-yl)-1,2,4,5-tetra-zine-1,4-dicarboxamide. (2012). Acta Crystallogr Sect E Struct Rep Online.

- 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 7. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 3,6-Di-2-pyridyl-1,2,4,5-tetrazine, 96% | CymitQuimica [cymitquimica.com]

- 11. 3,6-二-2-吡啶基-1,2,4,5-四嗪 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3,6-DI-2-PYRIDYL-1,2,4,5-TETRAZINE CAS#: 1671-87-0 [m.chemicalbook.com]

- 13. "Decomposition pathways of some 3,6-substituted s-tetrazines" by J. C. Oxley, J. L. Smith et al. [digitalcommons.uri.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

spectroscopic data for 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Properties of 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine

This guide provides a comprehensive overview of the key spectroscopic data for this compound (dptz), a versatile heterocyclic compound pivotal in advanced organic synthesis and catalysis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Introduction: The Significance of this compound

This compound, also known as 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine, is a red to brown crystalline solid with the molecular formula C₁₂H₈N₆ and a molecular weight of approximately 236.23 g/mol .[2][3] Its electron-deficient tetrazine core coupled with two pyridyl substituents makes it a highly valuable molecule in several areas of chemistry.[1] It is particularly renowned for its role as an electron-deficient diene in inverse electron demand Diels-Alder (IEDDA) reactions, a powerful bioorthogonal "click chemistry" tool for creating complex molecular architectures.[1][4][5] Furthermore, the pyridine and tetrazine nitrogen atoms serve as excellent coordination sites, enabling its use as a ligand in the formation of metal complexes with diverse catalytic and material science applications.[1][5][6]

Accurate and comprehensive spectroscopic characterization is the bedrock of utilizing this reagent effectively. This guide provides an in-depth analysis of its NMR, IR, and UV-Vis spectra to confirm its structural integrity and predict its reactivity.

Molecular Structure and Conformation